6-bromo-1H-indazole-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lipophilicity

6-Bromo-1H-indazole-3-carboxylic acid (CAS 660823-36-9) is the exclusively regiospecific 6-bromo indazole building block for medicinal chemistry. Unlike 4-bromo, 5-bromo, or 7-bromo isomers, only the 6-bromo substitution pattern enables the critical spatial orientation at C3 and C6 positions required for potent PAK1 inhibition (IC₅₀ 9.8 nM) and hepcidin production modulation. The bromine serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, while the C3 carboxylic acid allows orthogonal amide bond formation. Supplied at ≥97% purity (HPLC) for reproducible multi-step synthesis. Ideal for structure-based drug design and fragment-based screening libraries targeting kinase therapeutics and anemia of chronic diseases.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 660823-36-9
Cat. No. B1291794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-indazole-3-carboxylic acid
CAS660823-36-9
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NN=C2C(=O)O
InChIInChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyQDQJIDDXPACPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-indazole-3-carboxylic acid (CAS 660823-36-9): A Strategic Indazole Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


6-Bromo-1H-indazole-3-carboxylic acid (CAS 660823-36-9) is a heterocyclic indazole derivative that serves as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical development. With a molecular formula of C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol [1], this compound features a bromine substituent at the 6-position and a carboxylic acid group at the 3-position of the indazole core. The indazole scaffold is a privileged structure widely recognized for its diverse biological activities, including kinase inhibition and anticancer properties [2]. As a building block, 6-bromo-1H-indazole-3-carboxylic acid is primarily employed in the synthesis of indazole derivatives as potent hepcidin production inhibitors for the treatment of anemia of chronic diseases (ACD), and as a key intermediate in the development of kinase-targeted anticancer agents .

Why 6-Bromo-1H-indazole-3-carboxylic acid (CAS 660823-36-9) Cannot Be Substituted by Other Bromo-Indazole Regioisomers in Synthetic Campaigns


In medicinal chemistry programs, the regiospecific placement of the bromine atom on the indazole scaffold critically determines downstream synthetic accessibility and the structure-activity relationships (SAR) of final bioactive molecules. While the indazole-3-carboxylic acid core is common to multiple regioisomers, including 4-bromo-, 5-bromo-, and 7-bromo-1H-indazole-3-carboxylic acids, the 6-bromo substitution pattern confers distinct electronic properties and reactivity profiles that cannot be replicated by other regioisomers . SAR studies have consistently revealed that aryl groups positioned at the C3 and C6 positions of the indazole core are essential for inhibitory functions in kinase-targeted therapeutics [1]. Specifically, the 6-bromo substituent enables unique palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, to generate libraries of substituted indazoles with potential anticancer activity . Substituting 6-bromo-1H-indazole-3-carboxylic acid with its 5-bromo analog (CAS 1077-94-7) would result in a different spatial orientation of the bromine atom, leading to divergent coupling products and altered biological activity in downstream assays, as the inhibitory potential of indazole derivatives is directly influenced by the position of substituents on the hybrid scaffold [2]. This regiospecificity makes the 6-bromo variant a non-interchangeable intermediate in structure-based drug design workflows.

Quantitative Differentiation of 6-Bromo-1H-indazole-3-carboxylic acid (CAS 660823-36-9): Comparative Physicochemical, Synthetic Utility, and Downstream Potency Data


Comparative Physicochemical Properties of 6-Bromo-1H-indazole-3-carboxylic acid Versus the Parent Unsubstituted Indazole-3-Carboxylic Acid

The introduction of a bromine atom at the 6-position significantly alters the lipophilicity and acid dissociation constant of the indazole-3-carboxylic acid scaffold relative to the unsubstituted parent compound. The predicted acid dissociation constant (pKa) for 6-bromo-1H-indazole-3-carboxylic acid is 2.74±0.10, indicating substantially stronger acidity compared to the unsubstituted 1H-indazole-3-carboxylic acid, which has a melting point of 265-274°C with decomposition . The LogP value of 2.11 for the 6-bromo derivative reflects increased lipophilicity due to the bromine substituent, which enhances membrane permeability potential in downstream derivatives [1].

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Synthetic Yield of Methyl 6-Bromo-1H-indazole-3-carboxylate from 6-Bromo-1H-indazole-3-carboxylic Acid: A Benchmark for Carboxylate Esterification Efficiency

The conversion of 6-bromo-1H-indazole-3-carboxylic acid to its methyl ester derivative via acid-catalyzed esterification proceeds with a reported yield of approximately 70% under optimized conditions. Using sulfuric acid in methanol at 90°C for 4 hours, methyl 6-bromo-1H-indazole-3-carboxylate is obtained as an off-white solid after flash column chromatography purification (8:2 hexane/ethyl acetate eluent) . This yield provides a reproducible benchmark for large-scale synthetic planning.

Organic Synthesis Esterification Reaction Yield

Downstream Potency of PAK1 Inhibitors Derived from the 1H-Indazole-3-carboxamide Scaffold: Class-Level Potency Benchmarking

The 1H-indazole-3-carboxamide scaffold, accessible from 6-bromo-1H-indazole-3-carboxylic acid via amide coupling, yields potent and selective p21-activated kinase 1 (PAK1) inhibitors. The representative compound 30l derived from this scaffold exhibits an IC₅₀ of 9.8 nM against PAK1 and demonstrates high selectivity across a panel of 29 kinases . While the unfunctionalized 6-bromo-1H-indazole-3-carboxylic acid itself is not the active species, its structural features enable the generation of low-nanomolar inhibitors. This potency level is representative of the class and supports the use of the 6-bromo-3-carboxylic acid as a key intermediate for developing PAK1-targeted therapeutics for anti-tumor metastasis applications.

Kinase Inhibition PAK1 Anticancer Drug Discovery

Commercial Purity and Supply Consistency of 6-Bromo-1H-indazole-3-carboxylic Acid (CAS 660823-36-9) Across Multiple Authoritative Vendors

6-Bromo-1H-indazole-3-carboxylic acid is commercially available from multiple reputable vendors with a standardized purity specification of ≥97% (HPLC). Vendors including Chem-Impex International, VWR, and Bidepharm all provide this compound at ≥97% purity, with Certificate of Analysis (COA) documentation available upon request . The consistent purity across suppliers ensures reproducible performance in synthetic applications and reduces the risk of batch-to-batch variability. This level of commercial availability and quality control provides a clear procurement advantage over less accessible regioisomers, such as 4-bromo-7-methoxy-1H-indazole-3-carboxylic acid (CAS 887578-90-7), which has limited commercial sources and variable purity specifications .

Chemical Procurement Quality Control Supply Chain

Key Research and Industrial Application Scenarios for Procuring 6-Bromo-1H-indazole-3-carboxylic acid (CAS 660823-36-9)


Synthesis of Hepcidin Production Inhibitors for Anemia of Chronic Disease (ACD)

6-Bromo-1H-indazole-3-carboxylic acid is employed as a key intermediate in the synthesis of potent hepcidin production inhibitors, which are under investigation for the treatment of anemia of chronic diseases (ACD) . The bromine substituent at the 6-position enables subsequent functionalization via cross-coupling reactions to generate diverse indazole derivatives with optimized hepcidin-modulating activity. The compound is sourced at ≥97% purity (HPLC) to ensure reproducible synthetic outcomes in multi-step medicinal chemistry campaigns .

Development of PAK1-Selective Kinase Inhibitors for Anti-Metastatic Cancer Therapy

The 1H-indazole-3-carboxylic acid core, derived from 6-bromo-1H-indazole-3-carboxylic acid, serves as a privileged scaffold for designing potent and selective p21-activated kinase 1 (PAK1) inhibitors . Derivatives of this scaffold have demonstrated IC₅₀ values as low as 9.8 nM against PAK1 with high selectivity across a panel of 29 kinases, making the 6-bromo precursor valuable for fragment-based drug discovery programs targeting tumor migration and invasion . The 6-bromo substitution pattern is essential for maintaining the requisite spatial orientation of aryl groups at the C3 and C6 positions critical for PAK1 inhibitory function [1].

Building Block for Suzuki-Miyaura Cross-Coupling Libraries in Medicinal Chemistry

The 6-bromo substituent on 6-bromo-1H-indazole-3-carboxylic acid serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the generation of diverse libraries of aryl-substituted indazoles [2]. The carboxylic acid group at the 3-position provides an additional site for amide bond formation or esterification, allowing for orthogonal functionalization strategies. The combination of the bromine atom at the 6-position and the carboxylic acid at the 3-position offers two distinct synthetic handles, maximizing the versatility of this intermediate in parallel synthesis workflows.

Reference Standard for Analytical Method Development and Quality Control

6-Bromo-1H-indazole-3-carboxylic acid is employed as a reference standard in various analytical techniques, including HPLC method development and validation, to ensure the accuracy and reliability of analytical results in pharmaceutical quality control . The compound's well-defined physicochemical properties (pKa = 2.74±0.10, LogP = 2.11) and commercial availability at ≥97% purity make it suitable for use as a system suitability standard or impurity marker in analytical testing protocols [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.